molecular formula C10H14ClO4P B107866 Phosphoric acid, o-chlorophenyl diethyl ester CAS No. 16462-86-5

Phosphoric acid, o-chlorophenyl diethyl ester

Cat. No. B107866
CAS RN: 16462-86-5
M. Wt: 264.64 g/mol
InChI Key: APOXHPYVMRKTKO-UHFFFAOYSA-N
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Description

Phosphoric acid, o-chlorophenyl diethyl ester, also known as ethyl o-chlorophenylphosphonate (ECPP), is a chemical compound that has a wide range of applications in scientific research. It is a colorless liquid with a strong odor and is soluble in organic solvents such as ethanol and ether. ECPP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Due to its inhibitory activity, ECPP has been extensively used in the field of neuroscience to study the mechanisms of neurotransmission and neuromuscular function.

Mechanism Of Action

ECPP acts as a competitive inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances neurotransmission and neuromuscular function. ECPP has been shown to have a high affinity for acetylcholinesterase, making it a potent inhibitor of the enzyme.

Biochemical And Physiological Effects

The inhibition of acetylcholinesterase by ECPP has a number of biochemical and physiological effects. Increased levels of acetylcholine in the nervous system can lead to enhanced cognitive function, improved memory retention, and increased muscle contraction. However, excessive accumulation of acetylcholine can also lead to overstimulation of the nervous system, leading to seizures, convulsions, and respiratory failure.

Advantages And Limitations For Lab Experiments

ECPP has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase, making it an effective tool for studying the mechanisms of neurotransmission and neuromuscular function. It is also relatively easy to synthesize in a laboratory setting, making it readily available for research purposes. However, ECPP also has some limitations. It is a toxic compound and must be handled with care to avoid exposure. It can also have adverse effects on the nervous system if used in excessive amounts.

Future Directions

There are several future directions for research involving ECPP. One area of interest is the development of new drugs that target acetylcholinesterase as a treatment for Alzheimer's disease and other neurological disorders. ECPP may also have potential as a therapeutic agent for muscle disorders such as myasthenia gravis. Further research is needed to explore these potential applications of ECPP. Additionally, new methods for synthesizing ECPP and other phosphonate compounds may be developed to improve their availability and purity for research purposes.

Synthesis Methods

ECPP can be synthesized through the reaction between o-chlorophenylphosphonic acid and ethanol in the presence of a catalyst such as sulfuric acid. The reaction yields ECPP as a clear liquid with a purity of up to 95%. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

ECPP has been widely used in scientific research as a tool to study the mechanisms of neurotransmission and neuromuscular function. It is a potent inhibitor of acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. By inhibiting the activity of this enzyme, ECPP can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.

properties

CAS RN

16462-86-5

Product Name

Phosphoric acid, o-chlorophenyl diethyl ester

Molecular Formula

C10H14ClO4P

Molecular Weight

264.64 g/mol

IUPAC Name

(2-chlorophenyl) diethyl phosphate

InChI

InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

InChI Key

APOXHPYVMRKTKO-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC1=CC=CC=C1Cl

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC=C1Cl

Other CAS RN

16462-86-5

Origin of Product

United States

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